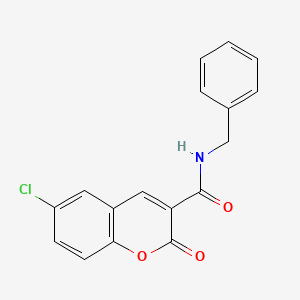

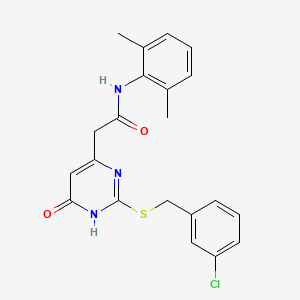

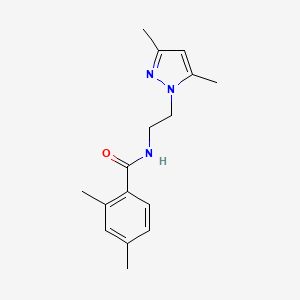

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as coumarin-3-carboxamide analogues, has been reported . These analogues were designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL). The synthesis of these compounds often involves reactions with various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of a similar compound, “N-Benzyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxamide”, has been reported . It has a molecular formula of C23H17NO5S, an average mass of 419.450 Da, and a monoisotopic mass of 419.082733 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-Benzyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxamide”, have been reported . It has a density of 1.4±0.1 g/cm3, a boiling point of 702.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C .Scientific Research Applications

Synthesis and Transformations

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is a derivative within the class of compounds that have been synthesized through various chemical reactions. For instance, plant coumarins, specifically umbelliferone-6-carbonyl chloride, have been reacted with amines and α-, β-, and ω-amino acid methyl esters to afford corresponding N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides. These reactions have yielded compounds containing a dipeptide fragment, demonstrating the chemical versatility of coumarin derivatives in synthesizing complex molecules for further biological and chemical studies (Zakharov et al., 2019).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing tryptamine moiety have been synthesized and assessed for their anticholinesterase activity. These compounds showed significant activity towards acetylcholinesterase (AChE), with structure-activity relationship studies indicating that the introduction of benzyloxy moiety on the coumarin scaffold could enhance anti-AChE activity. This highlights the potential therapeutic applications of these compounds in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and investigated for their ability to recognize cyanide anions. These compounds exhibit a planar structure, facilitating interactions with cyanide ions through Michael addition reactions. The ability to detect cyanide anions with a change in color and fluorescence quenching suggests their application as chemosensors, offering a valuable tool for environmental monitoring and safety assessments (Wang et al., 2015).

Future Directions

Future research could focus on the synthesis, characterization, and evaluation of “N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide” and its derivatives. This could include studying its potential biological activities, such as its ability to inhibit enzymes or its potential as a fluorescent probe .

properties

IUPAC Name |

N-benzyl-6-chloro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWZVYBKPDTNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)